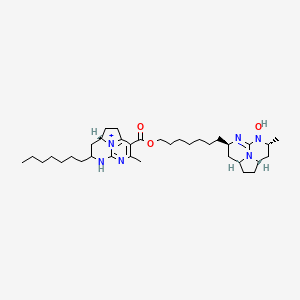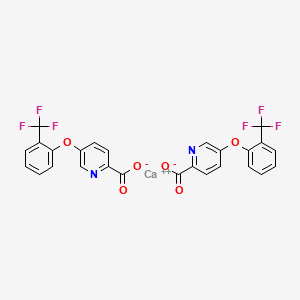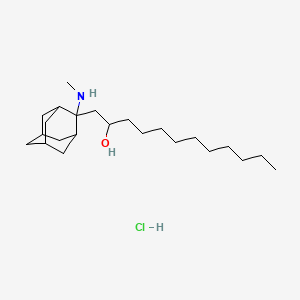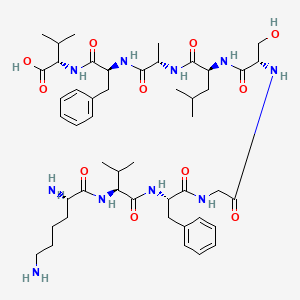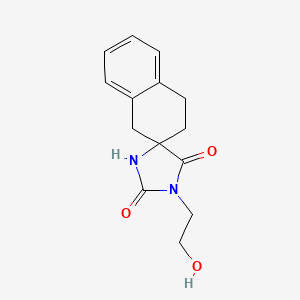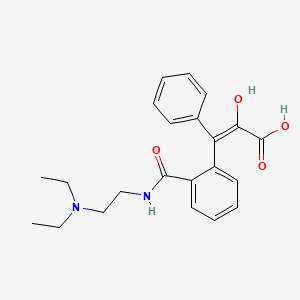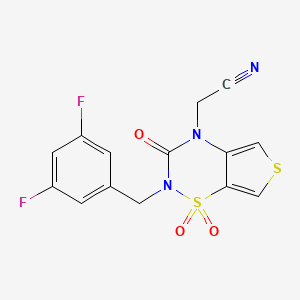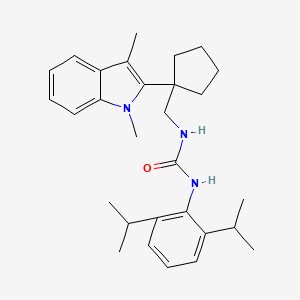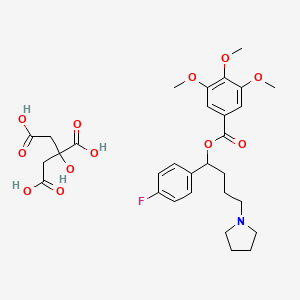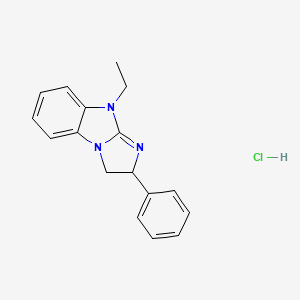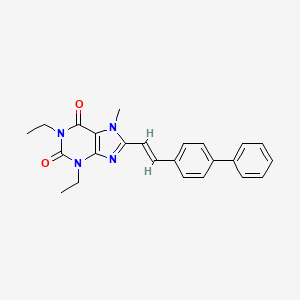
(E)-1,3-Diethyl-7-methyl-8-(4-phenylstyryl)xanthine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1,3-Diethyl-7-methyl-8-(4-phenylstyryl)xanthine is a xanthine derivative known for its diverse biological activities. Xanthine derivatives are a class of alkaloids commonly used as bronchodilators and stimulants. This compound, like other xanthines, exhibits significant physiological effects, including positive inotropic and chronotropic effects on the heart, decreased airway resistance in the lungs, and respiratory stimulation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,3-Diethyl-7-methyl-8-(4-phenylstyryl)xanthine typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied for carbon–carbon bond formation and is known for its mild and functional group-tolerant conditions . The general synthetic route includes the following steps:
- Preparation of the xanthine core.
- Introduction of the styryl group via Suzuki–Miyaura coupling using appropriate boron reagents.
- Final modifications to introduce the ethyl and methyl groups.
Industrial Production Methods
Industrial production of xanthine derivatives often involves large-scale organic synthesis techniques. The Suzuki–Miyaura coupling is favored due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
(E)-1,3-Diethyl-7-methyl-8-(4-phenylstyryl)xanthine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can modify the phenylstyryl group, leading to different structural analogs.
Substitution: Substitution reactions can introduce different functional groups into the xanthine core or the phenylstyryl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique biological and chemical properties .
科学研究应用
(E)-1,3-Diethyl-7-methyl-8-(4-phenylstyryl)xanthine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for potential therapeutic uses, including as a bronchodilator and cardiac stimulant.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of (E)-1,3-Diethyl-7-methyl-8-(4-phenylstyryl)xanthine involves its interaction with adenosine receptors and phosphodiesterases. By antagonizing adenosine receptors, it exerts stimulatory effects on the heart and central nervous system. Additionally, it inhibits phosphodiesterases, leading to increased levels of cyclic AMP and cyclic GMP, which contribute to its bronchodilatory and respiratory-stimulant effects .
相似化合物的比较
Similar Compounds
Caffeine: A well-known xanthine derivative with similar stimulant effects.
Theobromine: Another xanthine derivative with bronchodilatory and stimulant properties.
Theophylline: Used as a bronchodilator and cardiac stimulant.
Uniqueness
(E)-1,3-Diethyl-7-methyl-8-(4-phenylstyryl)xanthine is unique due to its specific structural modifications, which confer distinct biological activities compared to other xanthine derivatives. Its phenylstyryl group enhances its interaction with specific molecular targets, making it a valuable compound for research and therapeutic applications .
属性
CAS 编号 |
155271-94-6 |
|---|---|
分子式 |
C24H24N4O2 |
分子量 |
400.5 g/mol |
IUPAC 名称 |
1,3-diethyl-7-methyl-8-[(E)-2-(4-phenylphenyl)ethenyl]purine-2,6-dione |
InChI |
InChI=1S/C24H24N4O2/c1-4-27-22-21(23(29)28(5-2)24(27)30)26(3)20(25-22)16-13-17-11-14-19(15-12-17)18-9-7-6-8-10-18/h6-16H,4-5H2,1-3H3/b16-13+ |
InChI 键 |
CSDVLHMHADWIGZ-DTQAZKPQSA-N |
手性 SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC=C(C=C3)C4=CC=CC=C4)C |
规范 SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC=C(C=C3)C4=CC=CC=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


